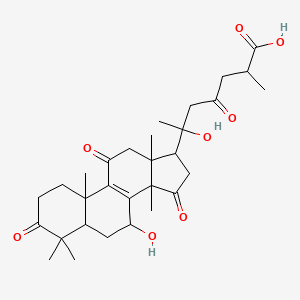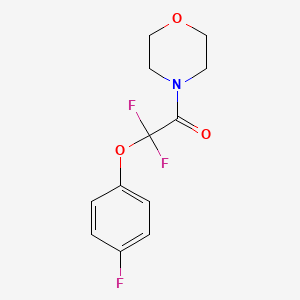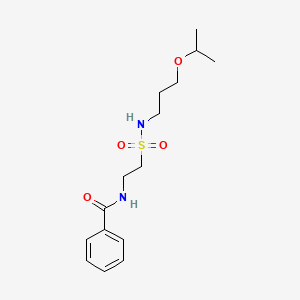
灵芝酸N
科学研究应用
灵芝酸N具有广泛的科学研究应用:
化学: 用作研究三萜类生物合成和化学修饰的模型化合物。
生物学: 研究其在细胞信号通路中的作用及其对细胞增殖和凋亡的影响。
医学: 探索其在治疗癌症、肝病和炎症性疾病方面的潜在治疗作用。
作用机制
灵芝酸N通过多种分子靶点和通路发挥其作用:
抗肿瘤活性: 它通过激活半胱氨酸蛋白酶和抑制PI3K/Akt信号通路诱导癌细胞凋亡。
抗炎活性: 它通过抑制NF-κB信号通路和减少促炎细胞因子的产生来减少炎症。
生化分析
Biochemical Properties
Ganoderic acid N interacts with various biomolecules in biochemical reactions. It is known to have biological activities including hepatoprotective, anti-tumor effects, and 5-alpha reductase inhibition
Cellular Effects
Ganoderic acid N has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of HeLa cells and U87 human glioma cells .
Molecular Mechanism
The molecular mechanism of action of Ganoderic acid N involves its interactions at the molecular level with various biomolecules. It has been reported to interact with membrane receptors mainly, receptor tyrosine kinase (RTKs). Ganoderic acid N interacts and modulates the signaling network in IR, IGFR-1, IGFR-2, VEGFR-1, VEFGR-2, and EGFR in cancer signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Ganoderic acid N change over time in laboratory settings. For instance, it has been observed that Ganoderic acid N can induce not only apoptosis but also necroptosis in HeLa cells exposed to ionizing radiation
Dosage Effects in Animal Models
The effects of Ganoderic acid N vary with different dosages in animal models . For example, it has been found to have potential to inhibit the abnormal elevation of the liver index, serum lipid parameters, aspartate aminotransferase and alanine aminotransferase in mice exposed to alcohol intake .
Metabolic Pathways
Ganoderic acid N is involved in the mevalonate pathway, a key metabolic pathway in cells . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
准备方法
合成路线和反应条件: 灵芝酸,包括灵芝酸N,的生物合成涉及甲羟戊酸途径。 该途径始于乙酰辅酶A,并通过多个酶促步骤生成羊毛甾醇,然后通过氧化和其他修饰转化为各种灵芝酸 .
工业生产方法: this compound的工业生产通常涉及在受控条件下培养灵芝。采用浸没发酵和固态发酵等技术来提高灵芝酸的产量。 基因工程和代谢途径优化也被用于提高生产效率 .
化学反应分析
反应类型: 灵芝酸N会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等试剂。
还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等试剂。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound的氧化可以导致形成具有不同药理特性的各种氧化衍生物 .
相似化合物的比较
灵芝酸N是灵芝酸家族中的一员,该家族包括灵芝酸A、灵芝酸B和灵芝酸C。虽然所有这些化合物都具有共同的三萜结构,但它们在特定的官能团和生物活性方面有所不同。例如:
灵芝酸A: 以其抗肿瘤和抗炎作用而闻名。
灵芝酸B: 表现出保肝和抗病毒活性。
灵芝酸C: 表现出抗糖尿病和抗氧化特性
This compound在其特定的药理活性组合方面是独特的,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBQOHASACCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164921 | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110241-19-5 | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110241-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
| Record name | Ganoderic acid N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
![3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2562210.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)


![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)

![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2562222.png)
